molecular formula C25H19BrN4O2S B2630853 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034278-69-6

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Número de catálogo: B2630853
Número CAS: 2034278-69-6
Peso molecular: 519.42
Clave InChI: GCAKPLNJXVITRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O2S and its molecular weight is 519.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone core with oxadiazole and thioether functionalities. This article reviews its biological activities, focusing on its antiproliferative, antimicrobial, and antioxidant properties, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the formation of oxadiazole and quinazolinone derivatives. The structural complexity allows for interactions that can enhance biological activity. The synthesis typically involves:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the thioether group to increase lipophilicity and possibly enhance cellular uptake.
  • Substitution at the quinazolinone core to optimize pharmacological properties.

Table 1: Structural Components of the Compound

ComponentDescription
Quinazolin-4(3H)-oneCore structure known for various activities
1,2,4-OxadiazoleEnhances anticancer and antimicrobial properties
Thioether GroupIncreases lipophilicity
Bromophenyl GroupPotential for increased biological interactions

2. Antiproliferative Activity

Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies have shown that compounds similar to This compound can inhibit cell growth in non-small cell lung cancer (NSCLC) and other malignancies.

Key Findings

  • In vitro studies demonstrate that derivatives show IC50 values in the low micromolar range against NSCLC cell lines .
  • Compounds targeting the epidermal growth factor receptor (EGFR) pathways have shown effectiveness in overcoming resistance mechanisms in cancer cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(((3-(4-bromophenyl)...HCC827 (EGFR-TKI sensitive)1.16
PC9 (EGFR-TKI sensitive)1.14
A549 (EGFR-TKI resistant)10

3. Antimicrobial Activity

The presence of the oxadiazole moiety in this compound is associated with enhanced antimicrobial properties. Studies have shown that similar structures exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria.

Research Insights

  • Compounds containing the oxadiazole ring demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • The introduction of halogen substituents (e.g., bromine) has been linked to increased antimicrobial potency.

Table 3: Antimicrobial Activity Profile

MicroorganismActivity Observed
Staphylococcus aureusStrong inhibition
Escherichia coliModerate inhibition
Candida albicansModerate inhibition

4. Antioxidant Properties

The antioxidant potential of quinazolinone derivatives has been evaluated using various assays, indicating their ability to scavenge free radicals effectively.

Findings from Studies

  • The compound exhibited significant radical scavenging activity in DPPH assays compared to standard antioxidants like ascorbic acid .

Table 4: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
2-(((3-(4-bromophenyl)...85
Ascorbic Acid75

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to the target molecule have shown significant antibacterial activity against various strains, including Proteus vulgaris and Bacillus subtilis. The introduction of substituents such as bromophenyl and oxadiazole rings has been linked to enhanced activity due to their ability to interact with bacterial cell membranes or inhibit essential enzymes .

Anticancer Activity

Quinazolinones are recognized for their anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. The unique structure of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one may enhance its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Tyrosinase Inhibition

Recent studies have highlighted the potential of quinazolinone derivatives as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. The compound's structure suggests that it may effectively inhibit tyrosinase activity, thereby reducing melanin production in skin cells .

Case Studies

StudyFindings
Investigated the antibacterial activity of related quinazolinones; identified significant inhibition against Bacillus subtilis.
Demonstrated the synthesis of quinazolinone derivatives with notable tyrosinase inhibitory activity; suggested structural modifications for enhanced efficacy.
Explored anticancer properties of quinazolinones; indicated potential pathways for therapeutic intervention in cancer treatment.

Propiedades

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O2S/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)27-25(30)33-15-22-28-23(29-32-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAKPLNJXVITRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.